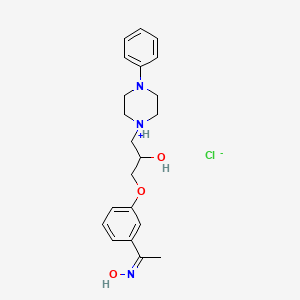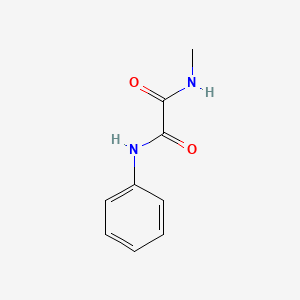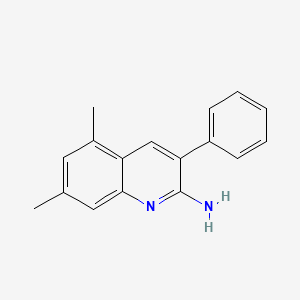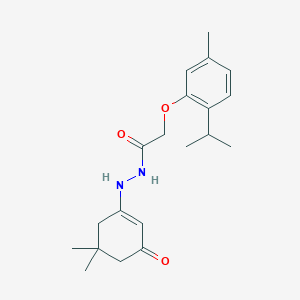![molecular formula C33H32N3.C18H33O2<br>C51H65N3O2 B14154175 [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate CAS No. 85005-72-7](/img/structure/B14154175.png)
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Victoria Blue B and is used in various applications, including biological staining and industrial dyeing .
Preparation Methods
The synthesis of [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate involves several steps. One common method includes the condensation of 4-(dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with naphthalen-1-amine . Another method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with naphthalen-1-amine, followed by oxidation and removal of nitro groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate has several scientific research applications:
Biological Staining: It binds to nucleic acids and is used in staining techniques for cell pattern recognition.
Industrial Dyeing: It is used as a dye in various industrial applications due to its vibrant color.
Chemical Research: It is used in studies involving organic synthesis and reaction mechanisms.
Mechanism of Action
The compound exerts its effects primarily through binding to nucleic acids. This binding alters the structure and function of the nucleic acids, making it useful in biological staining techniques . The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid interactions .
Comparison with Similar Compounds
Similar compounds include:
Victoria Blue R: Another dye with similar staining properties but different chemical structure.
Methylene Blue: A well-known dye used in various biological and medical applications.
Crystal Violet: Used in staining and as an antiseptic.
What sets [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate apart is its unique structure, which provides specific binding properties and vibrant color .
Properties
CAS No. |
85005-72-7 |
|---|---|
Molecular Formula |
C33H32N3.C18H33O2 C51H65N3O2 |
Molecular Weight |
752.1 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H31N3.C18H34O2/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-23H,1-4H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI Key |
TUSJGZDTSMYANI-SVMKZPJVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)



![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)



![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
